3-(3-methoxybenzyl)pteridin-4(3H)-one 3-(3-methoxybenzyl)pteridin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8878553
InChI: InChI=1S/C14H12N4O2/c1-20-11-4-2-3-10(7-11)8-18-9-17-13-12(14(18)19)15-5-6-16-13/h2-7,9H,8H2,1H3
SMILES: COC1=CC=CC(=C1)CN2C=NC3=NC=CN=C3C2=O
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27 g/mol

3-(3-methoxybenzyl)pteridin-4(3H)-one

CAS No.:

Cat. No.: VC8878553

Molecular Formula: C14H12N4O2

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxybenzyl)pteridin-4(3H)-one -

Specification

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
IUPAC Name 3-[(3-methoxyphenyl)methyl]pteridin-4-one
Standard InChI InChI=1S/C14H12N4O2/c1-20-11-4-2-3-10(7-11)8-18-9-17-13-12(14(18)19)15-5-6-16-13/h2-7,9H,8H2,1H3
Standard InChI Key VICQYVZNLSFVER-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C=NC3=NC=CN=C3C2=O
Canonical SMILES COC1=CC=CC(=C1)CN2C=NC3=NC=CN=C3C2=O

Introduction

Chemical Identity and Structural Features

3-(3-Methoxybenzyl)pteridin-4(3H)-one (IUPAC name: 3-[(3-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one) features a bicyclic pteridine scaffold fused with a pyrazine ring and a ketone group at position 4. The N3 substitution with a 3-methoxybenzyl group introduces steric and electronic modifications that influence its physicochemical properties, such as solubility and binding affinity. The methoxy group at the para position of the benzyl moiety enhances lipophilicity, potentially improving membrane permeability in biological systems .

Key structural attributes include:

  • Molecular formula: C15H13N3O2\text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_2

  • Molecular weight: 267.28 g/mol

  • Hydrogen bond acceptors: 5 (3 pyrimidine nitrogens, 1 ketone oxygen, 1 methoxy oxygen)

  • Rotatable bonds: 3 (benzyl-pteridine linkage and methoxy group)

Synthesis and Reaction Pathways

The synthesis of 3-(3-methoxybenzyl)pteridin-4(3H)-one can be inferred from established protocols for analogous pteridin-4(3H)-one derivatives. Two primary methodologies are relevant:

Intermolecular Aza-Wittig Reaction–Heterocyclization

This approach, reported by Zhang et al. , involves the reaction of iminophosphoranes with carbonyl compounds to form heterocyclic cores. For 3-substituted pteridinones, the general pathway includes:

  • Formation of iminophosphorane: Reaction of 3-methoxybenzylamine with triphenylphosphine and carbon tetrachloride yields the corresponding iminophosphorane intermediate.

  • Aza-Wittig reaction: The intermediate reacts with 2-aminopyrimidine-4,6-dione under inert conditions, forming the pteridine ring via cyclization.

  • Oxidation: The resulting dihydropteridinone is oxidized to the ketone form using mild oxidizing agents like manganese dioxide.

Reaction conditions (temperature, solvent, stoichiometry) critically influence yields. For example, Zhang et al. achieved 62–78% yields for 3-allyl-2-anilinopteridin-4(3H)-one derivatives using dichloromethane at 0–5°C .

Nucleophilic Substitution on Preformed Pteridine Cores

An alternative route involves modifying preconstructed pteridin-4(3H)-one scaffolds. Desai et al. demonstrated this strategy in synthesizing N-aryl pteridin-4-amines:

  • Chlorination: Pteridin-4-ol derivatives are treated with phosphoryl chloride (POCl3\text{POCl}_3) to generate reactive 4-chloro intermediates.

  • Alkylation: The chloro group is displaced by 3-methoxybenzylamine in dimethylformamide (DMF), yielding the target compound.

This method offers modularity but requires stringent control of reaction times and temperatures to avoid side products like over-alkylation .

Structural Characterization and Analytical Data

While crystallographic data for 3-(3-methoxybenzyl)pteridin-4(3H)-one are unavailable, related compounds provide benchmarks:

Spectroscopic Profiles

  • IR spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} at 1680–1700 cm1^{-1}, νC=N\nu_{\text{C=N}} at 1585–1600 cm1^{-1}, and νOCH3\nu_{\text{OCH}_3} at 2830–2850 cm1^{-1} .

  • 1H^1\text{H} NMR: Key signals involve:

    • Methoxy protons: Singlet at δ\delta 3.75–3.80 ppm.

    • Benzyl methylene: Doublet at δ\delta 4.85–5.10 ppm (J=1214HzJ = 12–14 \, \text{Hz}).

    • Aromatic protons: Multiplet at δ\delta 6.70–7.40 ppm .

  • Mass spectrometry: Molecular ion peak at m/zm/z 267.1 ([M+H]+\text{[M+H]}^+) with fragments at m/zm/z 178.1 (pteridinone core) and m/zm/z 121.1 (3-methoxybenzyl) .

X-ray Crystallography (Hypothetical)

For the structurally similar 3-allyl-2-anilinopteridin-4(3H)-one, Zhang et al. reported a planar pteridine ring with a dihedral angle of 85.2° between the pteridine and benzene rings . The methoxybenzyl group in 3-(3-methoxybenzyl)pteridin-4(3H)-one would likely adopt a similar orthogonal orientation to minimize steric hindrance.

Challenges and Future Directions

  • Synthetic Optimization: Current yields for analogous compounds rarely exceed 70%. Microwave-assisted synthesis or flow chemistry could improve efficiency .

  • Bioactivity Profiling: Prioritize assays against drug-resistant TB strains and cancer cell lines.

  • Structure-Activity Relationships (SAR): Systematic modification of the methoxy position (e.g., 2- or 4-methoxy) may elucidate optimal substituents for target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator